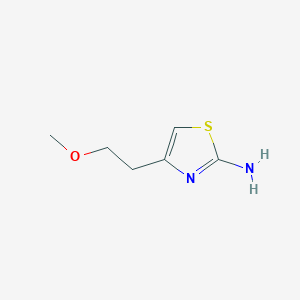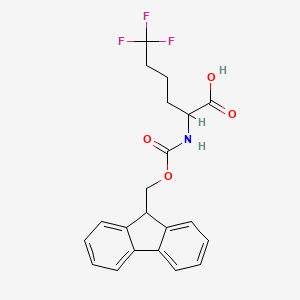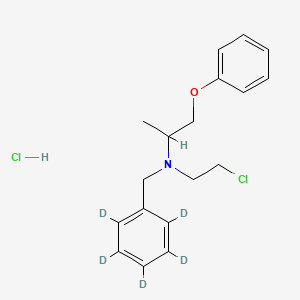![molecular formula C18H20O B12310972 (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-([11’-Bifenil]-4-il)-22-dimetilciclopropil)metanol es un compuesto orgánico caracterizado por un grupo bifenilo unido a un anillo ciclopropílico, que está además sustituido con un grupo metanol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1-([11’-Bifenil]-4-il)-22-dimetilciclopropil)metanol se puede lograr a través de varios métodos. Un enfoque común implica la reacción de Grignard, donde un reactivo de Grignard, como el bromuro de fenilmagnesio, reacciona con un compuesto carbonílico adecuado para formar el alcohol deseado . La reacción generalmente requiere condiciones anhidras y se lleva a cabo en un solvente de éter para estabilizar el reactivo de Grignard.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reacciones de Grignard a gran escala u otras reacciones de acoplamiento, como la reacción de acoplamiento de Suzuki. El acoplamiento de Suzuki implica la reacción de un ácido borónico con un haluro en presencia de un catalizador de paladio y una base . Este método es ventajoso debido a su alto rendimiento y selectividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1-([11’-Bifenil]-4-il)-22-dimetilciclopropil)metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo alcohol se puede oxidar para formar la cetona o el aldehído correspondiente.
Reducción: El compuesto se puede reducir para formar el hidrocarburo correspondiente.
Sustitución: El grupo bifenilo puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como el bromo (Br2) o el ácido nítrico (HNO3).
Productos Principales
Oxidación: Produce cetonas o aldehídos.
Reducción: Produce hidrocarburos.
Sustitución: Produce derivados de bifenilo sustituidos.
Aplicaciones Científicas De Investigación
(1-([11’-Bifenil]-4-il)-22-dimetilciclopropil)metanol tiene varias aplicaciones en investigación científica:
Biología: Se investiga por su posible actividad biológica e interacciones con varias biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluido su papel como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (1-([11’-Bifenil]-4-il)-22-dimetilciclopropil)metanol involucra su interacción con objetivos moleculares específicos. El grupo bifenilo puede interactuar con bolsillos hidrofóbicos en proteínas, mientras que el grupo metanol puede formar enlaces de hidrógeno con residuos de aminoácidos . Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Bifenil-4-metanol: Estructura similar pero carece del grupo ciclopropílico.
Alcohol 4-fenilbencílico: Otro derivado de bifenilo con un patrón de sustitución diferente.
Singularidad
(1-([11’-Bifenil]-4-il)-22-dimetilciclopropil)metanol es único debido a la presencia del anillo ciclopropílico, que imparte rigidez e influye en la reactividad del compuesto e interacciones con otras moléculas. Esta característica estructural lo distingue de otros derivados de bifenilo y contribuye a sus propiedades y aplicaciones específicas .
Propiedades
Fórmula molecular |
C18H20O |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
[2,2-dimethyl-1-(4-phenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-18(17,13-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 |
Clave InChI |
DCSABFVLOHQBJF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(CO)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)


![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)


